
5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyridin-3-yl)-1-(m-tolyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18F3N5O and its molecular weight is 437.426. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
New routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles with significant anti-influenza virus activity were developed. These compounds were prepared through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, among other reagents. The structures were characterized by spectroscopic methods, including mass spectroscopy and 1H NMR, showcasing their potential in antiviral research (Hebishy et al., 2020).
Biological Activities
A series of heterocyclic compounds were synthesized and characterized for their antibacterial and antifungal activities. These compounds demonstrated moderate to good activity against various gram-positive and gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (Patel & Patel, 2015).
Antimicrobial and Antioxidant Properties
Synthetic efforts led to the creation of 1,2,4-triazoles with antimicrobial activity. The antimicrobial study revealed that all compounds screened exhibited moderate to good activity, emphasizing their importance in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized, and their antioxidant and antiradical activities were screened, demonstrating their potential as antioxidant agents (Bekircan et al., 2008).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were studied for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, and some showed promising results as potential anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to bind with a variety of enzymes and receptors in biological systems
Mode of Action
Triazole compounds, including this one, are known for their ability to form stable complexes with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c1-15-6-4-9-18(12-15)31-21(17-8-5-11-27-13-17)20(29-30-31)22(32)28-14-16-7-2-3-10-19(16)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSPDNUBFXVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)
![methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2990291.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2990292.png)
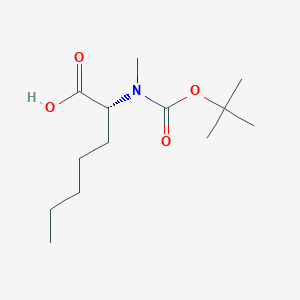
![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)
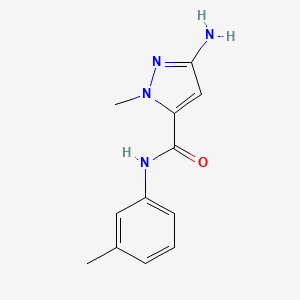
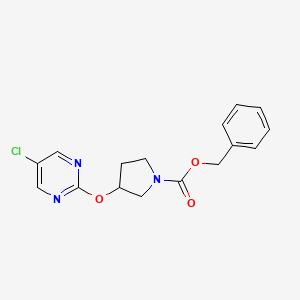
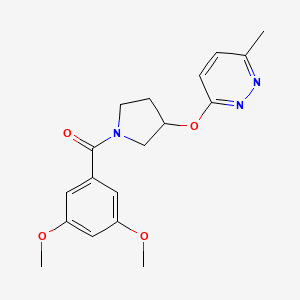

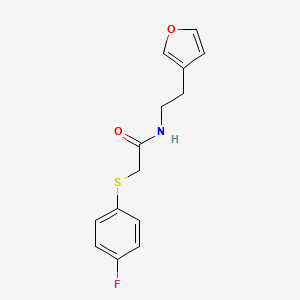
![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)